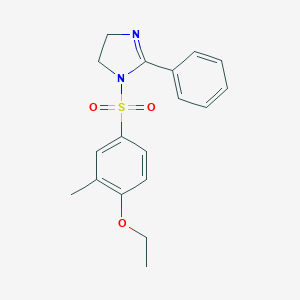

AF299

Descripción

Propiedades

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-3-23-17-10-9-16(13-14(17)2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVZMCVRMJVYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ficlatuzumab (AV-299)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that represents a targeted therapeutic strategy against cancers driven by the hepatocyte growth factor (HGF)/c-Met signaling pathway. By specifically binding to HGF, the sole ligand for the c-Met receptor, ficlatuzumab acts as a potent antagonist, preventing receptor activation and the subsequent cascade of downstream signaling events that are crucial for tumor growth, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of ficlatuzumab, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction to the HGF/c-Met Signaling Axis

The HGF/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, and morphogenesis. Dysregulation of this pathway, often through the overexpression of HGF or its receptor c-Met, is implicated in the pathogenesis and progression of numerous human cancers.[1][2][3][4] HGF binding to the c-Met receptor tyrosine kinase induces receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of key intracellular pathways such as the Ras/MAPK and PI3K/Akt pathways, which in turn promote cell proliferation, survival, migration, and invasion.[5] Furthermore, the HGF/c-Met axis has been identified as a key mechanism of resistance to therapies targeting the epidermal growth factor receptor (EGFR).[2][3]

Ficlatuzumab: A High-Affinity HGF Antagonist

Ficlatuzumab is a potent and specific inhibitor of the HGF/c-Met pathway.[2] As a humanized monoclonal antibody, it is designed to bind to HGF with high affinity and specificity, thereby preventing its interaction with the c-Met receptor.[2][4] This direct sequestration of HGF effectively neutralizes its biological activity, leading to the inhibition of c-Met activation and downstream signaling.[6][7]

Binding Affinity and Potency

Ficlatuzumab exhibits a high binding affinity for HGF, in the picomolar (pM) range, and a slow off-rate, ensuring sustained target engagement.[2][3] This translates to high potency in the nanomolar (nM) range for the inhibition of HGF-mediated biological activities, including both autocrine and paracrine activation loops.[2][3]

Core Mechanism of Action: Inhibition of HGF/c-Met Signaling

The primary mechanism of action of ficlatuzumab is the direct neutralization of HGF. By binding to soluble HGF, ficlatuzumab prevents the ligand from engaging with its c-Met receptor on the surface of tumor cells. This blockade of the initial step in the signaling cascade leads to a series of downstream inhibitory effects.

Inhibition of c-Met Phosphorylation

A key consequence of ficlatuzumab's binding to HGF is the inhibition of c-Met receptor phosphorylation (p-Met). In a clinical study involving patients with advanced solid tumors and liver metastases, treatment with ficlatuzumab at a dose of 20 mg/kg resulted in a median decrease of 53% in tumor p-Met levels.[6][8]

Downregulation of Downstream Signaling Pathways

By preventing c-Met activation, ficlatuzumab effectively dampens the downstream signaling pathways that are critical for cancer cell pathobiology. This includes the inhibition of key signaling nodes such as ERK and Akt. The same clinical study demonstrated that 20 mg/kg of ficlatuzumab led to a median decrease in phosphorylated ERK (p-ERK) of 43% and a median decrease in phosphorylated Akt (p-Akt) of 2% in tumor biopsies.[6][8]

Cellular Consequences

The inhibition of the HGF/c-Met pathway by ficlatuzumab translates into significant anti-tumor effects at the cellular level, including:

-

Inhibition of Cell Proliferation: Ficlatuzumab has been shown to reduce the proliferation of cancer cells induced by HGF.[1][7]

-

Inhibition of Cell Migration and Invasion: By blocking HGF-mediated signaling, ficlatuzumab effectively decreases the migration and invasion of cancer cells.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacodynamics of ficlatuzumab.

Table 1: Pharmacodynamic Effects of Ficlatuzumab in Tumor Biopsies

| Biomarker | Treatment Dose | Change from Baseline (Median) | Reference |

| Phosphorylated c-Met (p-Met) | 20 mg/kg | -53% | [6][8] |

| Phosphorylated ERK (p-ERK) | 20 mg/kg | -43% | [6][8] |

| Phosphorylated Akt (p-Akt) | 20 mg/kg | -2% | [6][8] |

Table 2: Clinical Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)

| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |

| Ficlatuzumab + Cetuximab | 3.7 months | 19% | [9][10] |

| Ficlatuzumab Monotherapy | 1.8 months | 4% | [9][10] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of ficlatuzumab.

Inhibition of HGF-Induced c-Met Phosphorylation Assay

This assay is crucial for demonstrating the direct inhibitory effect of ficlatuzumab on its target pathway.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., H69 SCLC cells) in appropriate culture medium and grow to a desired confluency (e.g., 70-80%).[11]

-

Serum Starvation: To reduce basal receptor activation, replace the growth medium with a low-serum or serum-free medium (e.g., RPMI 1640 with 0.5% BSA) and incubate for 16-24 hours.[11]

-

Treatment: Treat the serum-starved cells with one of the following for a short duration (e.g., 7.5 minutes):

-

Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Met and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Met signal to the total c-Met and/or loading control signal. Calculate the percentage of inhibition of HGF-induced p-Met by ficlatuzumab.

Cell Proliferation Assay

This assay measures the effect of ficlatuzumab on cancer cell growth.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium containing:

-

Vehicle control

-

HGF

-

HGF plus varying concentrations of ficlatuzumab

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTS or MTT assay, which quantifies mitochondrial activity as a proxy for cell number.

-

Data Analysis: Calculate the percentage of inhibition of HGF-stimulated cell proliferation for each concentration of ficlatuzumab and determine the GI50 (concentration for 50% of maximal inhibition of growth).

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of ficlatuzumab in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize the tumor-bearing mice into treatment groups:

-

Vehicle control (e.g., sterile saline)

-

Ficlatuzumab (at a specified dose and schedule, e.g., 10-20 mg/kg, twice weekly)

-

-

Treatment Administration: Administer the treatments systemically, for example, via intraperitoneal injection.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the percentage of tumor growth inhibition. Survival analysis can also be performed.

Conclusion

Ficlatuzumab's mechanism of action is well-defined, centering on the high-affinity neutralization of HGF, which leads to the inhibition of c-Met signaling and subsequent anti-tumor effects. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this targeted antibody. For drug development professionals, ficlatuzumab serves as a compelling example of a rationally designed biologic that addresses a key oncogenic pathway. For researchers and scientists, the provided methodologies offer a foundation for preclinical and translational studies aimed at exploring the full therapeutic utility of targeting the HGF/c-Met axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]

- 3. fiercehn.com [fiercehn.com]

- 4. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]

- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the HGF/c-Met Signaling Pathway for Researchers and Drug Development Professionals

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical cellular communication network that plays a pivotal role in embryonic development, tissue regeneration, and wound healing. Dysregulation of this intricate pathway is a hallmark of various pathological conditions, most notably cancer, where it drives tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the HGF/c-Met pathway, including its core components, mechanism of action, downstream signaling cascades, and its implications in oncology. Furthermore, this guide furnishes detailed experimental protocols for studying the pathway and presents key quantitative data to aid researchers and drug development professionals in their scientific endeavors.

Core Components and Activation of the HGF/c-Met Pathway

The HGF/c-Met signaling axis consists of the ligand, Hepatocyte Growth Factor (HGF), and its cognate receptor, the c-Met proto-oncogene.[1]

Hepatocyte Growth Factor (HGF): Also known as scatter factor (SF), HGF is a large, multidomain protein secreted by cells of mesenchymal origin.[2] It is produced as an inactive single-chain precursor, pro-HGF, which is then cleaved by serine proteases into its active heterodimeric form, composed of an alpha-chain and a beta-chain linked by a disulfide bond.[3] The alpha-chain contains a hairpin loop and four kringle domains, while the beta-chain has a serine protease-like domain that lacks enzymatic activity.[3]

c-Met Receptor: The c-Met protein is a receptor tyrosine kinase (RTK) encoded by the MET proto-oncogene, located on chromosome 7q21-31.[1] It is a heterodimer composed of an extracellular alpha-subunit and a transmembrane beta-subunit.[3] The extracellular portion of the beta-subunit contains a SEMA domain (involved in ligand binding), a PSI domain (plexin-semaphorin-integrin), and four IPT domains (immunoglobulin-like regions in plexins and transcription factors).[4] The intracellular region possesses a juxtamembrane domain, a tyrosine kinase domain, and a C-terminal tail that serves as a docking site for downstream signaling molecules.[1]

Activation Mechanism: The binding of HGF to the c-Met receptor induces receptor dimerization, leading to the transphosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356).[1][3] This autophosphorylation event creates a docking site for various adaptor proteins and signaling molecules, thereby initiating a cascade of downstream intracellular signaling pathways.[1]

Downstream Signaling Pathways

The activation of c-Met triggers a complex network of downstream signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, motility, and invasion.[1] The primary signaling cascades initiated by HGF/c-Met are the RAS/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

RAS/MAPK Pathway: Upon c-Met activation, the adaptor protein Grb2 binds to the phosphorylated C-terminal tail, either directly or indirectly through Gab1.[1][5] Grb2 then recruits the guanine (B1146940) nucleotide exchange factor SOS, which activates RAS.[5] Activated RAS initiates the MAPK cascade (RAF-MEK-ERK), leading to the phosphorylation of transcription factors that promote cell proliferation and differentiation.[5]

PI3K/Akt Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to the phosphorylated c-Met receptor or indirectly via Gab1.[1] This interaction activates PI3K, which in turn phosphorylates and activates Akt.[1] The PI3K/Akt pathway is a major driver of cell survival, growth, and proliferation.[1]

JAK/STAT Pathway: The signal transducer and activator of transcription 3 (STAT3) can be directly recruited to the phosphorylated c-Met receptor.[1] This leads to STAT3 phosphorylation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival, proliferation, and invasion.[1]

Other important signaling molecules and pathways activated by c-Met include SRC, FAK, and PLCγ.[1][5]

Role in Cancer

While the HGF/c-Met pathway is tightly regulated in normal physiological processes, its aberrant activation is a frequent event in a wide range of human cancers, including those of the lung, breast, colon, and liver.[1][6] This dysregulation can occur through various mechanisms, such as c-Met gene amplification, mutations, or overexpression, as well as increased HGF production by tumor or stromal cells.[1]

Constitutive activation of the HGF/c-Met pathway in cancer cells leads to:

-

Increased Proliferation and Survival: The continuous signaling through the RAS/MAPK and PI3K/Akt pathways promotes uncontrolled cell division and inhibits apoptosis.[1]

-

Enhanced Motility and Invasion: Activation of c-Met induces a "scattering" effect, where cancer cells lose their cell-cell adhesions and become more motile.[7] This process, often linked to epithelial-mesenchymal transition (EMT), is crucial for local invasion and metastasis.[8]

-

Angiogenesis: The HGF/c-Met pathway can stimulate the formation of new blood vessels, which is essential for tumor growth and dissemination.[3]

-

Drug Resistance: Aberrant c-Met signaling can contribute to resistance to various cancer therapies, including chemotherapy and targeted agents.[6]

Due to its central role in driving malignancy, the HGF/c-Met pathway has emerged as a promising target for cancer therapy. Several strategies are being pursued, including small molecule inhibitors that target the c-Met kinase domain and monoclonal antibodies that block HGF binding or c-Met dimerization.[9][10]

Quantitative Data

Summarized below are key quantitative parameters associated with the HGF/c-Met signaling pathway.

| Parameter | Value | Cell/System | Reference |

| HGF Binding Affinity (Kd) | 30 pM | MET cDNA-transfected COS7 cells | [11] |

| ~150 nM (for NK1 fragment) | In vitro | [2] | |

| ~3 nM (for NK1 with heparan sulfate) | In vitro | [2] | |

| HGF-induced c-Met Phosphorylation | Dose-dependent inhibition by NK1 3S antagonist | PC3M cells | [1] |

| HGF-induced Gene Expression Changes | ≥2-fold change in 36 gene expression arrays | PC3M cells | [1] |

| 3- to 5-fold increase in HGF receptor mRNA after serum stimulation | Epithelial cells | ||

| Up to 10-fold increase in HGF receptor mRNA after TPA stimulation | Epithelial cells | ||

| Phosphorylation of Downstream Targets | Identification of 161 phosphotyrosine sites modulated by HGF stimulation | DLD1 colorectal cancer cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the HGF/c-Met signaling pathway.

Immunoprecipitation of c-Met

This protocol describes the enrichment of the c-Met receptor from cell lysates for subsequent analysis, such as Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-c-Met antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Microcentrifuge tubes

-

Rotating shaker

Procedure:

-

Culture and treat cells as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

Add the anti-c-Met antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation.

-

Collect the immunoprecipitated complexes by centrifugation.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the protein from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

The eluted sample is now ready for analysis by Western blotting.

References

- 1. Expression array analysis of the hepatocyte growth factor invasive program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State of the structure address on MET receptor activation by HGF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A High Affinity Hepatocyte Growth Factor-binding Site in the Immunoglobulin-like Region of Met - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay | PLOS One [journals.plos.org]

- 8. Hepatocyte growth factor (HGF) stimulates the tyrosine kinase activity of the receptor encoded by the proto-oncogene c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. HGF–MET Cascade, a Key Target for Inhibiting Cancer Metastasis: The Impact of NK4 Discovery on Cancer Biology and Therapeutics [mdpi.com]

- 11. Hepatocyte growth factor (HGF) receptor expression is inducible and is part of the delayed-early response to HGF - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hepatocyte Growth Factor (HGF) in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Growth Factor (HGF), and its receptor, the mesenchymal-epithelial transition factor (c-Met), constitute a pivotal signaling axis in tumor progression.[1][2][3] While physiologically involved in embryonic development and tissue regeneration, the HGF/c-Met pathway is frequently dysregulated in a multitude of cancers, driving tumor growth, invasion, and metastasis.[1][2] A critical facet of its oncogenic activity is the potent stimulation of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This guide provides an in-depth technical overview of the role of HGF in tumor angiogenesis, focusing on its signaling mechanisms, downstream effects, and the experimental methodologies used to investigate these processes.

HGF/c-Met Signaling in Angiogenesis

The binding of HGF to its receptor c-Met on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. This process is multifaceted, involving the activation of several key downstream pathways.

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its kinase domain (Y1234, Y1235) and C-terminal tail (Y1349, Y1356).[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, including Gab1, Grb2, Shc, and STAT3.[1] The recruitment of these molecules triggers the activation of major downstream signaling pathways:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.[1]

-

STAT3 Pathway: This pathway is involved in the transcriptional regulation of genes related to cell proliferation and survival.[1]

-

Src/FAK Pathway: This pathway plays a significant role in cell migration and adhesion.[2]

The activation of these pathways culminates in a series of cellular responses in endothelial cells that are fundamental to the angiogenic process: proliferation, migration, and tube formation.

Signaling Pathway Diagram

HGF's Pro-Angiogenic Effects: Quantitative Data

HGF stimulates angiogenesis through a combination of direct effects on endothelial cells and indirect mechanisms involving the regulation of other pro-angiogenic and anti-angiogenic factors.

Direct Effects on Endothelial Cells

HGF directly promotes the proliferation, migration, and tube formation of endothelial cells. The following tables summarize quantitative data from various in vitro studies.

| Endothelial Cell Proliferation | |

| HGF Concentration | Proliferation Increase (fold change or %) |

| 1-30 ng/mL | Dose-dependent increase |

| 15 ng/mL | Maximal proliferation |

| Data derived from studies on human umbilical vein endothelial cells (HUVECs).[4] |

| Endothelial Cell Migration | |

| HGF Concentration | Migration Increase (fold change) |

| 50 ng/mL | Additive effect with IGF-I |

| Data derived from transwell migration assays.[5] |

| Endothelial Cell Tube Formation | |

| Treatment | Effect on Tube Formation |

| HGF (40 ng/mL) and/or TGF-β1 (5 ng/mL) | HGF weakens the motility and migration ability of HUVECs and secretion of extracellular matrix. |

| Data from in vitro tube formation assays on Matrigel.[6] |

Synergistic Interactions with VEGF

HGF often acts in concert with other potent angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), to amplify the angiogenic response.[7][8]

| Synergistic Effect of HGF and VEGF on Tube Formation | |

| Treatment | Average Tube Length (arbitrary units) |

| VEGF (400 ng/mL) | ~150 |

| VEGF (400 ng/mL) + HGF (40 ng/mL) | ~250 |

| VEGF (400 ng/mL) + HGF (400 ng/mL) | ~350 |

| *P < 0.05 versus VEGF treatment alone. | |

| Data from in vitro tube formation assays with HUVECs in 3-D collagen gels.[7] |

Regulation of Other Angiogenic Factors

HGF can modulate the tumor microenvironment to be more conducive to angiogenesis by regulating the expression of other key angiogenic molecules.

| HGF-Induced Regulation of Angiogenic Factor Expression | |

| Target Gene | Effect of HGF Treatment |

| VEGF | Upregulation of mRNA and protein expression.[9][10] |

| Thrombospondin-1 (TSP-1) | Downregulation of mRNA expression.[10] |

| MMP-2 | No significant change in expression.[11] |

| MMP-9 | Significant downregulation of activity.[11] |

| Data from studies on various cancer cell lines. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of HGF in tumor angiogenesis.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Starvation medium (basal medium with low serum)

-

Recombinant human HGF

-

BrdU labeling solution (10 mM)

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells for 24 hours in starvation medium.

-

Treat the cells with various concentrations of HGF for 24-48 hours.

-

Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.[12]

-

Remove the labeling solution and fix the cells with Fixing/Denaturing solution for 30 minutes at room temperature.[13]

-

Wash the wells with wash buffer.

-

Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add HRP-conjugated secondary antibody, incubating for 30 minutes.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

This assay quantifies the chemotactic migration of endothelial cells towards a gradient of HGF.

Materials:

-

Endothelial cells

-

Starvation medium

-

Recombinant human HGF

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Protocol:

-

Seed endothelial cells in the upper chamber of the Transwell inserts in starvation medium.

-

Add starvation medium containing various concentrations of HGF to the lower chamber.

-

Incubate for 4-24 hours to allow for cell migration.[14]

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Endothelial cells

-

Endothelial cell basal medium

-

Recombinant human HGF

-

Matrigel or other basement membrane extract

-

96-well plate

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.[15]

-

Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Resuspend endothelial cells in basal medium containing different concentrations of HGF.

-

Seed the cell suspension onto the solidified Matrigel.

-

Incubate for 4-18 hours.[16]

-

Visualize and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the angiogenic potential of HGF in a living organism.

Materials:

-

Matrigel

-

Recombinant human HGF

-

Heparin

-

Mice (e.g., C57BL/6 or nude mice)

-

Drabkin's reagent for hemoglobin assay

-

Hemoglobin standard

Protocol:

-

Thaw Matrigel on ice and mix with heparin and HGF.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify the extent of angiogenesis within the plugs. A common method is to measure the hemoglobin content as an indicator of blood vessel formation.[6][17]

-

Homogenize the Matrigel plugs.

-

Lyse the red blood cells and measure the hemoglobin concentration using Drabkin's reagent and a spectrophotometer.

-

Compare the hemoglobin content of HGF-containing plugs to control plugs.

-

-

Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

Experimental Workflow

A typical experimental workflow to investigate the role of HGF in tumor angiogenesis would follow a logical progression from in vitro to in vivo studies.

Conclusion

The HGF/c-Met signaling axis is a potent driver of tumor angiogenesis, acting through direct effects on endothelial cells and by modulating the tumor microenvironment. A thorough understanding of the molecular mechanisms and cellular processes involved is crucial for the development of effective anti-angiogenic therapies targeting this pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the multifaceted role of HGF in tumor neovascularization and to evaluate the efficacy of novel therapeutic interventions. The complexity of the signaling network, including its crosstalk with other pathways like VEGF, underscores the need for a multi-pronged approach to effectively inhibit HGF-driven tumor angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new signaling mechanism of hepatocyte growth factor-induced endothelial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hepatocyte Growth Factor Enhances Vascular Endothelial Growth Factor-Induced Angiogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatocyte growth factor enhances vascular endothelial growth factor-induced angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HGF regulates VEGF expression via the c-Met receptor downstream pathways, PI3K/Akt, MAPK and STAT3, in CT26 murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatocyte growth factor/scatter factor mediates angiogenesis through positive VEGF and negative thrombospondin 1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory expression of MMP‐8/MMP‐9 and inhibition of proliferation, migration and invasion in human lung cancer A549 cells in the presence of HGF variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mbl.edu [mbl.edu]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. promocell.com [promocell.com]

- 16. researchgate.net [researchgate.net]

- 17. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Ficlatuzumab to Hepatocyte Growth Factor (HGF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab, also known as AV-299, is a humanized IgG1 monoclonal antibody that has been a subject of significant interest in oncology research.[1][2] It is designed to target the Hepatocyte Growth Factor (HGF), the sole known ligand for the c-Met receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical mediator of cell proliferation, motility, and morphogenesis.[4] Its dysregulation has been implicated in the progression and metastasis of various cancers, as well as in the development of resistance to other targeted therapies, such as EGFR inhibitors.[5] Ficlatuzumab represents a therapeutic strategy aimed at disrupting this pathway by binding directly to HGF with high affinity and specificity, thereby preventing its interaction with the c-Met receptor.[3][6] This guide provides a detailed overview of the binding affinity of ficlatuzumab to HGF, its mechanism of action, and the experimental considerations for such assessments.

Binding Affinity of Ficlatuzumab to HGF

Ficlatuzumab is characterized by its high binding affinity for HGF, which is a key attribute for its therapeutic efficacy.[7] This strong interaction ensures potent neutralization of HGF-mediated signaling. The binding affinity has been quantified and is presented in the following table.

| Parameter | Value | Temperature | Source |

| Dissociation Constant (KD) | 3.6 nM | 37°C | [2] |

| Affinity Description | High affinity (pM) | Not Specified | [1][3] |

| Off-rate | Slow | Not Specified | [1] |

Note: While a picomolar (pM) affinity has been mentioned in descriptive materials, a specific quantitative value in the pM range from a primary research publication was not identified in the conducted search. The 3.6 nM value is derived from a presentation slide.

Mechanism of Action of Ficlatuzumab

Ficlatuzumab exerts its therapeutic effect by directly neutralizing HGF. By binding to the soluble HGF ligand, ficlatuzumab sterically hinders the interaction between HGF and its receptor, c-Met.[8] This blockade prevents the dimerization and subsequent autophosphorylation of the c-Met receptor, which are the initial steps in the activation of downstream signaling cascades.[4] Consequently, key pathways involved in tumor growth, invasion, and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways, are inhibited.[3]

Experimental Protocols

A definitive, detailed experimental protocol for the determination of the 3.6 nM KD value for ficlatuzumab and HGF from a peer-reviewed publication was not available in the public domain at the time of this review. However, a generalized protocol for determining the binding affinity of a monoclonal antibody to its ligand using Surface Plasmon Resonance (SPR) is provided below. This methodology is a standard and widely accepted approach for such measurements.

Generalized Protocol for Antibody-Ligand Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

1. Objective: To determine the binding kinetics and affinity (KD, kon, koff) of an antibody (e.g., ficlatuzumab) to its target ligand (e.g., HGF).

2. Materials:

- SPR instrument (e.g., Biacore)

- Sensor chip (e.g., CM5 chip)

- Antibody (Ficlatuzumab)

- Ligand (Recombinant Human HGF)

- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

- Running buffer (e.g., HBS-EP+)

- Amine coupling kit (EDC, NHS, ethanolamine)

- Regeneration solution (e.g., Glycine-HCl, pH 1.5)

3. Method:

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: HGF/c-Met Signaling Pathway.

Caption: Ficlatuzumab's Mechanism of Action.

Caption: Generalized SPR Experimental Workflow.

Conclusion

Ficlatuzumab is a high-affinity monoclonal antibody that effectively neutralizes HGF, leading to the inhibition of the oncogenic HGF/c-Met signaling pathway. The quantitative binding affinity, characterized by a dissociation constant in the low nanomolar range, underscores its potential as a potent therapeutic agent. While a detailed, publicly available experimental protocol for the specific determination of ficlatuzumab's binding kinetics is not readily accessible, standardized methods such as Surface Plasmon Resonance provide a robust framework for such evaluations. The continued investigation of ficlatuzumab in clinical trials will further elucidate its therapeutic utility in various cancer types.[9][10]

References

- 1. Sanjiv Sam Gambhir, MD, PhD's Profile | Stanford Profiles [profiles.stanford.edu]

- 2. aveooncology.com [aveooncology.com]

- 3. hOA-DN30: a highly effective humanized single-arm MET antibody inducing remission of ‘MET-addicted’ cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. | BioWorld [bioworld.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniupo.it [iris.uniupo.it]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of Ficlatuzumab: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver of tumorigenesis, involved in cell proliferation, survival, migration, invasion, and angiogenesis. Its dysregulation is implicated in the progression of numerous cancers and is a key mechanism of resistance to other targeted therapies, notably EGFR inhibitors. Developed by AVEO Pharmaceuticals, ficlatuzumab represents a targeted approach to neutralize HGF, thereby inhibiting the c-Met pathway and its oncogenic effects. This guide provides a comprehensive technical overview of ficlatuzumab's discovery, mechanism of action, and its journey through preclinical and clinical development, with a focus on its promising application in Head and Neck Squamous Cell Carcinoma (HNSCC).

Introduction: The Rationale for Targeting HGF/c-Met

The Mesenchymal-Epithelial Transition Factor (c-Met) and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes but frequently hijacked by cancer.[1] HGF binding to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for adaptor proteins that activate downstream oncogenic pathways, including RAS/MAPK and PI3K/Akt.[2][3]

Dysregulation, often through c-Met or HGF overexpression, is common in many solid tumors, including HNSCC, non-small cell lung cancer (NSCLC), and glioblastoma.[2][4] Crucially, HGF-induced c-Met activation has been identified as a primary mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors like cetuximab and gefitinib.[2][5] By providing an escape route for tumor cells, the HGF/c-Met axis can render EGFR-targeted therapies ineffective. This established biological rationale underscored the need for a potent and specific inhibitor of this pathway, leading to the development of ficlatuzumab.

Ficlatuzumab: Discovery and Molecular Profile

Ficlatuzumab, also known by the research codes AV-299 and SCH 900105, is a potent, humanized IgG1 monoclonal antibody engineered to bind human HGF with high affinity and specificity.[6]

-

Type: Humanized Monoclonal Antibody (IgG1)

-

Target: Hepatocyte Growth Factor (HGF)

-

Binding Affinity: High affinity in the picomolar (pM) range with a slow off-rate.[1][5]

-

Potency: High potency in the nanomolar (nM) range for inhibiting the biological activities of HGF.[1][5]

By binding directly to the HGF ligand, ficlatuzumab acts as a neutralizing antibody, preventing HGF from engaging with the c-Met receptor. This blockade is the foundational principle of its mechanism of action.[6][7]

Mechanism of Action

Ficlatuzumab exerts its anti-tumor effect by sequestering HGF, leading to a comprehensive shutdown of the HGF/c-Met signaling cascade.[7]

-

HGF Neutralization: Ficlatuzumab binds to soluble HGF, forming a complex that cannot activate the c-Met receptor.[3]

-

Inhibition of c-Met Phosphorylation: By preventing ligand binding, ficlatuzumab blocks the initial step of receptor activation—trans-autophosphorylation of tyrosine residues (Y1234, Y1235) in the kinase domain.[8]

-

Downstream Signal Blockade: The lack of c-Met phosphorylation prevents the recruitment and activation of key signaling adaptors like GAB1, GRB2, and PI3K. This leads to the attenuation of pro-survival and pro-proliferative signals through the PI3K/Akt and RAS/MAPK pathways.[9]

-

Overcoming Drug Resistance: In tumors where HGF overexpression drives resistance to EGFR inhibitors, ficlatuzumab can re-sensitize cancer cells to these agents by eliminating the bypass signaling pathway.[2][5]

The following diagram illustrates the HGF/c-Met signaling pathway and the point of intervention for ficlatuzumab.

Preclinical Development

Ficlatuzumab demonstrated significant anti-tumor activity in multiple preclinical models, establishing a strong basis for clinical investigation. A key study evaluated its efficacy in an orthotopic glioblastoma model.[4][10]

Key Preclinical Study: Orthotopic Glioma Model

This study demonstrated ficlatuzumab's ability to inhibit tumor growth and improve survival in a clinically relevant brain tumor model.[10]

Experimental Protocol: In Vivo U87 MG Glioma Xenograft Model

-

Cell Line Preparation: A human U87 MG glioblastoma cell line was stably transfected with a lentivirus containing the firefly luciferase 2 gene (Luc2) to create the U87 MG-Luc2 cell line for bioluminescence imaging (BLI).[5]

-

Animal Model: Eight- to nine-week-old nude (athymic) mice were used for the study.[5]

-

Tumor Implantation: Mice were stereotactically injected with 3 x 10⁵ U87 MG-Luc2 cells into the brain parenchyma to establish orthotopic tumors.[5]

-

Treatment Groups: Mice were randomized into cohorts receiving:

-

Vehicle control (human IgG1 isotype control, 10 mg/kg).

-

Ficlatuzumab at various doses.

-

Temozolomide (B1682018) (standard-of-care chemotherapy).

-

Ficlatuzumab in combination with temozolomide.[5]

-

-

Monitoring and Endpoints:

-

Tumor Growth: Non-invasively monitored over time using BLI, small-animal positron emission tomography (PET), and magnetic resonance imaging (MRI).[5] For BLI, mice were injected with luciferin (B1168401) substrate and imaged to detect light emission from the tumor.

-

Primary Endpoint: Overall survival.[5]

-

The workflow for this preclinical evaluation is depicted below.

Preclinical Findings

The preclinical studies yielded significant results, as summarized in the table below.

| Parameter | Finding | Source |

| Monotherapy Efficacy | A dose-dependent improvement in survival was observed in ficlatuzumab-treated mice compared to the isotype control. | [4] |

| Combination Therapy | The combination of ficlatuzumab and temozolomide demonstrated a significant survival benefit. | [10] |

| Pharmacodynamics | In a separate study in patients, ficlatuzumab at 20 mg/kg led to a median decrease in tumor phosphorylated-Met (p-Met) of -53%, p-ERK of -43%, and p-Akt of -2%, confirming on-target pathway modulation. | [8][9] |

Clinical Development

Ficlatuzumab has been evaluated in multiple clinical trials across various solid tumors.[8] Its development has most prominently focused on HNSCC, where the interplay between the EGFR and HGF/c-Met pathways is a strong therapeutic rationale.

Pharmacokinetics and Dose Finding

Phase I studies established the safety, tolerability, and pharmacokinetic profile of ficlatuzumab.

| Pharmacokinetic Parameter | Value / Description | Source |

| Dosing Regimen | Intravenous (IV) infusion every 2 weeks. | [8] |

| Recommended Phase 2 Dose (RP2D) | 20 mg/kg every 14-day cycle. | [2][9] |

| Terminal Half-Life (t½) | 7.4 to 10 days. | [9] |

| Kinetics | Exhibited linear pharmacokinetics across tested dose levels (2, 10, and 20 mg/kg). | [9] |

| Dose-Limiting Toxicities (DLTs) | No DLTs were observed up to the 20 mg/kg dose. | [9] |

Clinical Efficacy in Head and Neck Cancer (HNSCC)

The most compelling clinical data for ficlatuzumab has emerged from its investigation in combination with the EGFR inhibitor cetuximab in patients with recurrent/metastatic HNSCC who are resistant to prior therapies.

Phase Ib Study (NCT02277197)

This study established the safety and RP2D of the ficlatuzumab-cetuximab combination and showed encouraging preliminary efficacy in a heavily pre-treated, cetuximab-resistant population.[2]

Randomized Phase II Study (NCT03422536)

This trial evaluated ficlatuzumab monotherapy versus ficlatuzumab plus cetuximab in patients with pan-refractory (resistant to platinum chemotherapy, immunotherapy, and cetuximab) HNSCC.[11] The monotherapy arm was closed early for futility, but the combination arm met its primary endpoint.[11][12] The results highlighted a profound benefit in the HPV-negative subgroup, a population with historically poorer outcomes.[12]

| Clinical Trial Outcome (Phase II Combination Arm) | All Patients (n=33) | HPV-Negative Subgroup (n=16) | HPV-Positive Subgroup (n=16) | Source |

| Median Progression-Free Survival (PFS) | 3.7 months | 4.1 months | 2.3 months | [11][12] |

| Overall Response Rate (ORR) | 19% (6/32) | 38% (6/16) | 0% (0/16) | [11][12] |

| Complete Responses (CR) | 2 | 2 | 0 | [12] |

| Partial Responses (PR) | 4 | 4 | 0 | [12] |

Phase III Study (FIERCE-HN - NCT06064877)

Based on the strong signal in the Phase II trial, a pivotal, randomized, double-blind, placebo-controlled Phase III study was initiated.[1] This ongoing trial is designed to confirm the efficacy and safety of ficlatuzumab plus cetuximab in patients with recurrent/metastatic, HPV-negative HNSCC who have failed prior immunotherapy and platinum-based chemotherapy.[12] The promising data led the U.S. FDA to grant Fast Track Designation to ficlatuzumab for this indication.[13]

The logical flow of ficlatuzumab's clinical development in HNSCC is shown below.

Experimental Protocol: Biomarker Analysis

Clinical trials for ficlatuzumab incorporated biomarker analysis to identify patient populations most likely to respond. A key pharmacodynamic marker is the phosphorylation of c-Met.

Protocol: Western Blot for Phospho-c-Met (p-Met)

This protocol is a representative method for assessing target engagement by measuring the phosphorylation status of c-Met in cell or tumor lysates.

-

Sample Preparation:

-

Culture cells (e.g., HNSCC cell lines) to 70-80% confluency.

-

Treat cells with recombinant HGF to stimulate c-Met phosphorylation, with or without pre-incubation with ficlatuzumab.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE:

-

Load 30-40 µg of protein per well onto an 8% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer can be performed overnight at 4°C at 30V (~50 mA).

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin [BSA] in Tris-Buffered Saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) diluted 1:1000 in TBST with 3% BSA.

-

Incubation is typically performed overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:10,000-1:20,000 in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane as in step 6.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

The membrane should be stripped and re-probed for total c-Met and a loading control (e.g., β-actin) for normalization.

-

Conclusion and Future Directions

Ficlatuzumab is a potent, specific, and well-characterized monoclonal antibody that effectively neutralizes HGF, leading to the inhibition of the oncogenic HGF/c-Met signaling pathway. Preclinical data firmly established its on-target activity and anti-tumor efficacy. The clinical development program, particularly in HNSCC, has successfully identified a promising therapeutic niche. By targeting a known resistance mechanism to EGFR blockade, the combination of ficlatuzumab and cetuximab has shown significant clinical benefit in the HPV-negative HNSCC patient population, which has a high unmet medical need. The ongoing Phase III FIERCE-HN trial is a critical step toward potential regulatory approval and the establishment of a new standard of care for these patients. Future research may continue to explore ficlatuzumab's potential in other c-Met-driven malignancies and in novel combination strategies.

References

- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]

- 2. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]

- 4. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiercehn.com [fiercehn.com]

- 13. A Multicenter, Randomized, Double Blind, Placebo - Controlled, Phase 3 Study of Ficlatuzumab in Combination With Cetuximab in Participants With Recurrent or Metastatic (R/M) HPV -Negative Head and Neck Squamous Cell Carcinoma. (FIERCE-HN) | Clinical Trials | Yale Medicine [yalemedicine.org]

Preclinical Profile of AV-299 (Ficlatuzumab): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-299, also known as ficlatuzumab, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor. Dysregulation of the HGF/c-MET signaling pathway is a known driver of tumor growth, invasion, and metastasis, and has been implicated as a mechanism of resistance to EGFR-targeted therapies. Preclinical studies have demonstrated that ficlatuzumab effectively neutralizes HGF, leading to the inhibition of downstream signaling and demonstrating significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the preclinical data for AV-299, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and pharmacodynamic data.

Core Concepts: Mechanism of Action

AV-299 exerts its anti-tumor effects by binding with high affinity and specificity to HGF, thereby preventing its interaction with the c-MET receptor.[1][2][3] This blockade of the HGF/c-MET axis inhibits the phosphorylation of c-MET and subsequently abrogates the activation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AV-299 in inhibiting the HGF/c-MET signaling cascade.

In Vitro Studies

Binding Affinity and Potency

Ficlatuzumab binds to human HGF with high affinity, in the picomolar (pM) range, and exhibits a slow off-rate.[2] This high-affinity binding translates to high potency in inhibiting the biological activities of HGF.[2]

Inhibition of HGF-Mediated Signaling

In preclinical studies using head and neck squamous cell carcinoma (HNSCC) cell lines (HN5, UM-SCC-1, and OSC-19), ficlatuzumab demonstrated the ability to inhibit HGF-stimulated phosphorylation of c-MET and the downstream effector p44/42 MAPK.[4]

Experimental Protocol: Western Blot for Phospho-c-MET and Phospho-p44/42 MAPK [4]

-

Cell Culture and Serum Starvation: HNSCC cells were cultured in appropriate media. Prior to treatment, cells were serum-starved for 72 hours to reduce basal levels of pathway activation.

-

Treatment: Cells were pre-incubated with or without ficlatuzumab for a specified time before stimulation with recombinant human HGF (30 ng/mL) for 10 minutes.

-

Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for phospho-c-MET (Tyr1234/1235), phospho-p44/42 MAPK, and a loading control (e.g., β-tubulin).

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Proliferative and Anti-Invasive Activity

Ficlatuzumab has been shown to reduce the proliferation, migration, and invasion of HNSCC cells facilitated by tumor-associated fibroblast (TAF)-secreted HGF.[4][6] Treatment with ficlatuzumab at a concentration of 20 μg/mL for 72 hours significantly reduced TAF-conditioned media-induced HNSCC cell proliferation.[6] Furthermore, at the same concentration, ficlatuzumab effectively decreased HNSCC migration and invasion in a 24-hour assay.[6]

Experimental Protocol: Cell Proliferation Assay [6]

-

Cell Seeding: HNSCC cells were seeded in 96-well plates in their respective growth media.

-

Conditioned Media Preparation: Tumor-associated fibroblasts (TAFs) were cultured, and the conditioned media containing secreted HGF was collected.

-

Treatment: Cells were treated with TAF-conditioned media in the presence or absence of varying concentrations of ficlatuzumab (e.g., 20 μg/mL) for 72 hours.

-

Viability Assessment: Cell proliferation was assessed using a standard viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions. Absorbance was measured using a microplate reader.

In Vivo Studies

Preclinical in vivo studies have consistently demonstrated the anti-tumor efficacy of AV-299 in various xenograft models.

Glioblastoma Xenograft Model

In an orthotopic mouse brain model using U87 MG glioblastoma cells, ficlatuzumab monotherapy provided a significant survival benefit compared to a control group.[1][7][8] The anti-tumor effect was also observed in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018), where the combination therapy significantly increased the survival benefit compared to either single-agent therapy.[7] In this model, 80% of mice in the combination therapy group remained disease-free after treatment cessation, compared to only 11% in the ficlatuzumab monotherapy group and no survivors in the control or temozolomide-only groups.[7]

Experimental Protocol: Orthotopic Glioblastoma Xenograft Study [7][8]

-

Cell Line and Animal Model: U87 MG glioblastoma cells (3 x 10^5) were intracranially injected into eight- to nine-week-old nude mice.

-

Treatment Groups: Mice were randomized into treatment groups: control (e.g., isotype IgG1), ficlatuzumab monotherapy (5, 10, or 20 mg/kg), temozolomide monotherapy, and ficlatuzumab (10 mg/kg) in combination with temozolomide (5 mg/kg).

-

Dosing Regimen: Ficlatuzumab was administered intraperitoneally twice per week.

-

Efficacy Endpoint: The primary endpoint was survival duration. Tumor growth was also monitored using non-invasive imaging techniques such as bioluminescence imaging (BLI).

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

In a paracrine model of an HGF-dependent NSCLC cell line xenografted into SCID mice engineered to produce human HGF, ficlatuzumab monotherapy resulted in a dose-dependent decrease in tumor growth.[9] This anti-tumor activity was accompanied by significant reductions in phospho-c-MET and phospho-AKT levels in the tumors.[9] Furthermore, combination treatment with EGFR inhibitors, such as erlotinib (B232) or cetuximab, showed increased anti-tumor activity compared to single agents.[9][10]

Experimental Workflow: In Vivo Xenograft Study

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics

Pharmacodynamic studies in both preclinical models and clinical trials have confirmed the on-target activity of ficlatuzumab. In tumor biopsies from patients with advanced solid tumors, treatment with ficlatuzumab (20 mg/kg) led to a median decrease in phosphorylated c-MET (-53%), p-ERK (-43%), and p-Akt (-2%).[11][12] Interestingly, an increase in median HGF levels (+33%) was also observed, which is thought to be due to the stabilization of HGF upon complexing with ficlatuzumab.[11][12][13]

Pharmacokinetics

While detailed preclinical pharmacokinetic data in various animal species is not extensively published, clinical data provides some insights. In patients, ficlatuzumab exhibits linear pharmacokinetics and has a long terminal half-life of 7.4 to 10 days.[9][11][12] This pharmacokinetic profile supports a dosing schedule of every two weeks.[14]

Quantitative Data Summary

| Parameter | Value | Model System | Reference |

| Binding Affinity (to HGF) | pM range | In vitro | [2] |

| Inhibition of HNSCC Cell Proliferation | Effective at 20 µg/mL (72h) | TAF-conditioned HNSCC cells | [6] |

| Inhibition of HNSCC Migration & Invasion | Effective at 20 µg/mL (24h) | TAF-conditioned HNSCC cells | [6] |

| Inhibition of p-MET in Tumors (Clinical) | -53% (median) | Patients with advanced solid tumors | [11][12] |

| Inhibition of p-ERK in Tumors (Clinical) | -43% (median) | Patients with advanced solid tumors | [11][12] |

| Inhibition of p-Akt in Tumors (Clinical) | -2% (median) | Patients with advanced solid tumors | [11][12] |

| Survival in Glioblastoma Xenograft | Significant survival benefit | U87 MG orthotopic mouse model | [7] |

| Terminal Half-Life (Clinical) | 7.4 - 10 days | Patients with advanced solid tumors | [9][11][12] |

Conclusion

The preclinical data for AV-299 (ficlatuzumab) strongly support its mechanism of action as a potent and specific inhibitor of the HGF/c-MET signaling pathway. Through high-affinity binding to HGF, ficlatuzumab effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation, migration, and invasion. In vivo studies in relevant cancer models have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. These robust preclinical findings have provided a strong rationale for the ongoing clinical development of ficlatuzumab in various oncology indications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]

- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]

- 4. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical efficacy of the anti-hepatocyte growth factor antibody ficlatuzumab in a mouse brain orthotopic glioma model evaluated by bioluminescence, PET, and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Ficlatuzumab: A Technical Guide to HGF/c-MET Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor tyrosine kinase. The HGF/c-MET signaling pathway is a critical driver of tumorigenesis, implicated in cell proliferation, survival, migration, invasion, and angiogenesis. Dysregulation of this pathway, through HGF or c-MET overexpression or mutation, is a hallmark of various malignancies and has been associated with poor prognosis and resistance to standard-of-care therapies, including EGFR inhibitors. This technical guide provides an in-depth overview of the preclinical and clinical validation of ficlatuzumab as a therapeutic agent in cancer, with a focus on its mechanism of action, clinical efficacy, and the methodologies used to assess its target engagement.

The HGF/c-MET Signaling Pathway

The binding of HGF to its receptor, c-MET, initiates a signaling cascade that promotes cancer progression. This pathway is a key area of investigation in oncology due to its frequent dysregulation in a wide array of human cancers.[1] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.[2]

Caption: The HGF/c-MET signaling cascade.

Mechanism of Action of Ficlatuzumab

Ficlatuzumab is designed to specifically bind to HGF, thereby preventing its interaction with the c-MET receptor.[3] This blockade of the initial step in the signaling cascade effectively inhibits downstream pathway activation, leading to a reduction in tumor growth, proliferation, and metastasis. A significant aspect of ficlatuzumab's mechanism is its potential to overcome resistance to other targeted therapies, such as EGFR inhibitors. The HGF/c-MET pathway can act as a bypass signaling route when the EGFR pathway is blocked, and simultaneous inhibition of both pathways is a promising therapeutic strategy.[2]

Caption: Ficlatuzumab's mechanism of action.

Clinical Validation of Ficlatuzumab

Ficlatuzumab has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The most promising results have been observed in Head and Neck Squamous Cell Carcinoma (HNSCC) and pancreatic cancer.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Clinical trials have demonstrated the potential of ficlatuzumab in combination with the EGFR inhibitor cetuximab, particularly in HPV-negative HNSCC patients.

| Trial ID | Phase | Treatment Arms | Key Efficacy Endpoints | Results | Citation(s) |

| NCT02277197 | I | Ficlatuzumab + Cetuximab | ORR, PFS, OS | ORR: 17%, Median PFS: 5.4 months, Median OS: 8.9 months | [4] |

| NCT03422536 | II | 1. Ficlatuzumab | ORR, PFS, OS | ORR: 4%, Median PFS: 1.8 months, Median OS: 6.4 months | [1][5] |

| 2. Ficlatuzumab + Cetuximab | ORR: 19%, Median PFS: 3.7 months, Median OS: 7.4 months | [1][5] | |||

| (HPV-negative subgroup) | ORR: 38%, Median PFS: 4.1 months | [6] |

Pancreatic Cancer

A Phase Ib study investigated ficlatuzumab in combination with gemcitabine (B846) and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (PDAC).

| Trial ID | Phase | Treatment Arms | Key Efficacy Endpoints | Results | Citation(s) |

| NCT03316599 | Ib | Ficlatuzumab + Gemcitabine + Nab-Paclitaxel | ORR, PFS, OS | ORR: 29%, Median PFS: 11.0 months, Median OS: 16.2 months | [7][8][9] |

Non-Small Cell Lung Cancer (NSCLC)

Ficlatuzumab has also been studied in NSCLC, primarily in combination with EGFR tyrosine kinase inhibitors (TKIs). While a Phase II study in combination with gefitinib (B1684475) did not meet its primary endpoint in the overall population, promising activity was observed in certain biomarker-defined subgroups.[10][11]

Experimental Protocols

The validation of ficlatuzumab's target engagement and the identification of predictive biomarkers rely on a variety of sophisticated laboratory techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for HGF Quantification

Objective: To quantify the concentration of HGF in patient serum or plasma.

Protocol Summary:

-

Sample Preparation: Collect whole blood and process to obtain serum or plasma. Samples should be stored at -20°C or -80°C if not assayed immediately.[12][13]

-

Assay Procedure:

-

A 96-well microplate is pre-coated with a capture antibody specific for human HGF.

-

Standards and patient samples are added to the wells and incubated to allow HGF to bind to the immobilized antibody.

-

After washing, a biotinylated detection antibody specific for HGF is added, forming a sandwich complex.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

-

The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.

-

The concentration of HGF in the samples is determined by comparing their absorbance to a standard curve.[14][15]

-

Immunohistochemistry (IHC) for c-MET and Phospho-MET (p-MET)

Objective: To assess the expression and phosphorylation status of the c-MET receptor in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Protocol Summary:

-

Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.[16]

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0) at a sub-boiling temperature to unmask the antigenic sites.[17]

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked using a serum-based blocking solution.[16]

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for c-MET or phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.

-

Secondary Antibody and Detection: A secondary antibody conjugated to a detection system (e.g., HRP) is applied, followed by a chromogenic substrate like DAB, which produces a colored precipitate at the site of the antigen.[18]

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei and then dehydrated and mounted for microscopic examination.[18]

-

Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate a score (e.g., H-score) that reflects the level of protein expression.

Mass Cytometry (CyTOF) for Phosphoprotein Analysis

Objective: To perform high-dimensional, single-cell analysis of phosphoprotein signaling networks in cancer cells.

Protocol Summary:

-

Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or blood samples.

-

Cell Stimulation (Optional): Cells can be stimulated with growth factors (e.g., HGF) or inhibitors to assess signaling dynamics.

-

Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with a cocktail of antibodies conjugated to heavy metal isotopes. This panel includes antibodies against cell surface markers for phenotyping and antibodies against specific intracellular phosphoproteins.

-

Data Acquisition: The stained cells are introduced into the CyTOF instrument, where they are nebulized, ionized, and the metal isotopes are detected by time-of-flight mass spectrometry.

-

Data Analysis: The high-dimensional data is analyzed using specialized software to identify cell populations and quantify the levels of phosphoproteins in each cell, providing a detailed map of the signaling pathways.[19][20][21][22]

Caption: A generalized workflow for a randomized clinical trial of ficlatuzumab.

Conclusion and Future Directions

The compelling preclinical rationale and encouraging clinical data, particularly in HPV-negative HNSCC and pancreatic cancer, support the continued development of ficlatuzumab as a targeted therapy. The validation of the HGF/c-MET axis as a therapeutic target is well-established, and ficlatuzumab represents a promising agent in this class. Future research will likely focus on refining patient selection through predictive biomarkers, exploring novel combination strategies to overcome resistance, and expanding the application of ficlatuzumab to other HGF/c-MET-driven malignancies. The ongoing FIERCE-HN Phase 3 trial in HNSCC will be pivotal in determining the future role of ficlatuzumab in the clinical setting.[6]

References

- 1. targetedonc.com [targetedonc.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Ficlatuzumab | AVEO Oncology [aveooncology.com]

- 4. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AVEO Announces Detailed Results of Exploratory Phase 2 Study Evaluating Ficlatuzumab in First-Line Patients with Advanced Non-small Cell Lung Cancer; New Data Presented at ESMO - Aveo Oncology [aveooncology.com]

- 12. elkbiotech.com [elkbiotech.com]

- 13. kamiyabiomedical.com [kamiyabiomedical.com]

- 14. Human HGF Instant ELISA™ Kit (BMS2069INST) - Invitrogen [thermofisher.com]

- 15. raybiotech.com [raybiotech.com]

- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 18. youtube.com [youtube.com]

- 19. Part 2. CyTOF Assays | Institute for Immunity, Transplantation and Infection | Stanford Medicine [med.stanford.edu]

- 20. Single-Cell Phosphoprotein Analysis with CyTOF: From Training to Immuno-Oncology Clinical Research [labroots.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Mass Cytometry Assessment of Cell Phenotypes and Signaling States in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

ficlatuzumab (AV-299) pharmacology

An In-depth Technical Guide to the Pharmacology of Ficlatuzumab (AV-299)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] By neutralizing HGF, ficlatuzumab prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and metastasis, and its dysregulation is implicated in a wide range of human cancers.[1][2] Furthermore, this pathway is a known mediator of resistance to other targeted therapies, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] This guide provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.

Introduction to the HGF/c-Met Pathway